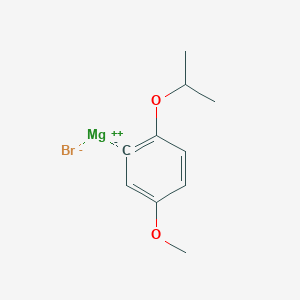
(2-i-Propyloxy-5-methoxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-iso-propyloxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of an iso-propyloxy group and a methoxy group attached to a phenyl ring, with magnesium bromide as the reactive center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxy-5-methoxyphenyl)magnesium bromide typically involves the reaction of 2-iso-propyloxy-5-methoxyphenyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like (2-iso-propyloxy-5-methoxyphenyl)magnesium bromide involves similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-iso-propyloxy-5-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, acyl chlorides.
Reaction Conditions: Typically carried out in anhydrous conditions with THF as the solvent.
Major Products
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
(2-iso-propyloxy-5-methoxyphenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a key reagent in forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex molecules for drug development.
Material Science: For creating novel materials with specific properties.
Agricultural Chemistry: In the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2-iso-propyloxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds. The iso-propyloxy and methoxy groups can influence the reactivity and selectivity of the reagent.
Comparison with Similar Compounds
Similar Compounds
- (4-iso-propyloxy-2-methylphenyl)magnesium bromide
- Isopropenylmagnesium bromide
- Isopropylmagnesium bromide
Uniqueness
(2-iso-propyloxy-5-methoxyphenyl)magnesium bromide is unique due to the specific positioning of the iso-propyloxy and methoxy groups on the phenyl ring, which can affect its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where these groups can provide steric or electronic effects.
Properties
Molecular Formula |
C10H13BrMgO2 |
|---|---|
Molecular Weight |
269.42 g/mol |
IUPAC Name |
magnesium;1-methoxy-4-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-8(2)12-10-6-4-9(11-3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QKPIWKOCLJVRFB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)
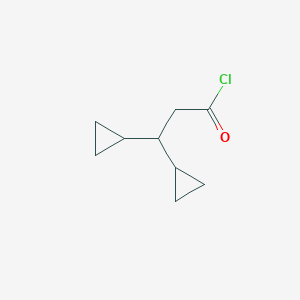
![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
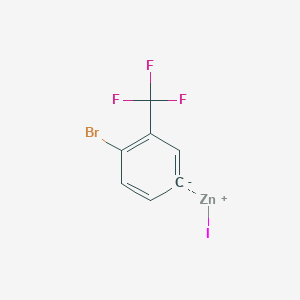
![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)
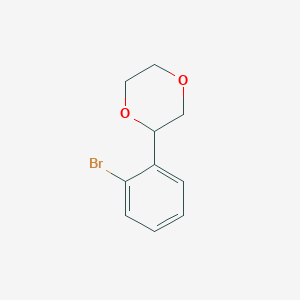
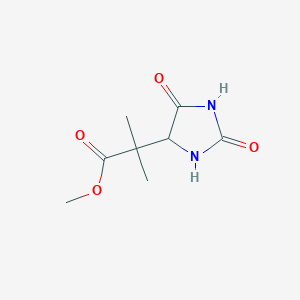
![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)
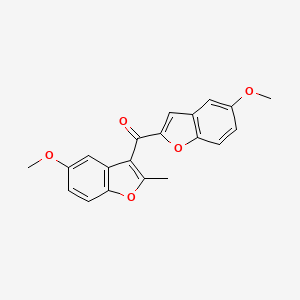
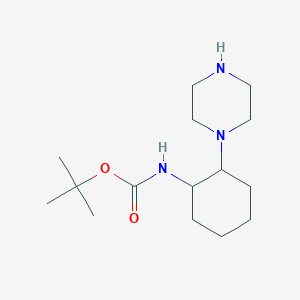
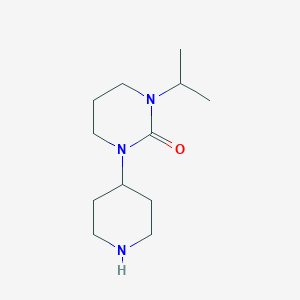
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)
